2,4-Dinitrophenetole

Vue d'ensemble

Description

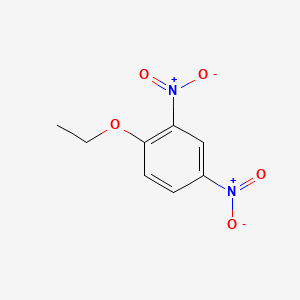

2,4-Dinitrophenetole: is an aromatic ether comprised of phenetole substituted at the second and fourth positions by nitro groups. It has the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol . This compound is known for its applications in various fields, including chemistry and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenetole can be synthesized through the nitration of phenetole. The process involves the following steps:

Nitration of Phenetole: Phenetole is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the second and fourth positions of the benzene ring.

Purification: The crude product is purified by recrystallization from ethanol to obtain pure this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Reaction Setup: A large-scale nitration reactor is used, and the reaction is carried out under controlled temperature and pressure conditions.

Purification: The product is purified using industrial-scale recrystallization techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dinitrophenetole undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 2,4-Diaminophenetole.

Substitution: Various substituted phenetoles depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₈H₈N₂O₅

- Molecular Weight: 212.16 g/mol

2,4-Dinitrophenetole is an aromatic ether characterized by nitro groups at the second and fourth positions of phenetole. Its primary mode of action involves the uncoupling of oxidative phosphorylation in mitochondria, which leads to increased metabolic rates and heat production rather than ATP synthesis. This mechanism positions it as a useful tool in biochemical studies and potential therapeutic applications.

Chemistry

- Synthesis Precursor: Used in the synthesis of various organic compounds.

- Reagent: Acts as a reagent in chemical reactions to explore the behavior of nitro-substituted aromatic compounds.

Biology

- Biochemical Studies: Investigated for its effects on biological systems, particularly in understanding the role of nitro compounds in cellular metabolism.

- Cellular Metabolism: As an uncoupling agent, it influences metabolic pathways and can induce hypermetabolism.

Medicine

- Potential Therapeutic Uses: Recently repositioned as a potential disease-modifying drug for conditions such as obesity, diabetes, neurodegenerative diseases (e.g., Alzheimer’s Disease), and traumatic brain injuries. The FDA has granted Investigational New Drug (IND) approval for clinical trials assessing its safety and efficacy .

- Neurotrophic Growth Factors: Studies indicate that it may promote the induction of neurotrophic factors beneficial for neuronal health and cognitive function .

Industry

- Dyes and Pigments Production: Utilized in manufacturing dyes due to its chemical properties.

- Environmental Monitoring: Recent advancements have led to the development of detection methods for this compound in water environments using fluorescent probes .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis Precursor | Important for creating other organic compounds |

| Biology | Biochemical Studies | Impacts cellular metabolism significantly |

| Medicine | Therapeutic Drug | Investigational trials for multiple diseases underway |

| Industry | Dye Production | Effective in creating various industrial dyes |

Case Study 1: Clinical Trials

A recent study highlighted the FDA's approval for Mitochon Pharmaceutical to conduct clinical trials on this compound. This research aims to evaluate its potential in treating conditions associated with metabolic dysfunctions like obesity and neurodegenerative diseases .

Case Study 2: Toxicological Analysis

A report on a fatal overdose incident involving a 23-year-old male who consumed this compound illustrates the compound's toxicity profile. The patient exhibited severe symptoms leading to death shortly after ingestion, emphasizing the need for careful handling and awareness regarding its use .

Mécanisme D'action

The mechanism of action of 2,4-Dinitrophenetole involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenol: An organic compound with similar nitro substitutions but lacks the ethoxy group.

2,4-Dinitroanisole: Similar structure but with a methoxy group instead of an ethoxy group.

2,4-Dinitrotoluene: Similar nitro substitutions but with a methyl group instead of an ethoxy group.

Uniqueness: 2,4-Dinitrophenetole is unique due to the presence of the ethoxy group, which influences its chemical reactivity and physical properties. This makes it distinct from other nitro-substituted aromatic compounds and provides unique applications in various fields .

Activité Biologique

2,4-Dinitrophenol (DNP) is a chemical compound that has garnered attention due to its significant biological activity, particularly in relation to its effects on cellular metabolism and its use as a weight loss agent. This article explores the biological activity of DNP, focusing on its mechanisms of action, toxicity, and potential therapeutic applications based on diverse research findings.

Uncoupling Oxidative Phosphorylation

DNP primarily acts as an uncoupler of oxidative phosphorylation in mitochondria. By disrupting the proton gradient across the mitochondrial membrane, DNP increases metabolic rate and energy expenditure. This uncoupling leads to increased heat production and rapid weight loss, which has made DNP popular in certain weight loss circles despite its associated risks .

Toxicity Profile

Adverse Effects

While DNP can induce weight loss, it is also linked to severe toxicity. The classic symptoms of DNP poisoning include hyperthermia, tachycardia, diaphoresis, and tachypnea. Fatalities have been reported due to overdose or chronic exposure . A review of the literature indicates that there have been at least 62 documented deaths attributed to DNP since the early 20th century .

Case Studies

- Acute Toxicity Case : A 27-year-old woman experienced multiorgan failure after ingesting a double dose of DNP for weight loss. She presented with symptoms including nausea and excessive sweating, ultimately leading to cardiac arrest .

- Chronic Intoxication Case : A case report highlighted a 21-year-old bodybuilder who suffered from chronic intoxication due to prolonged use of DNP as a fat burner. Symptoms included confusion and severe metabolic disturbances .

Metabolism

Metabolic Pathways

Research indicates that DNP is metabolized primarily in the liver, where it undergoes reduction to form various aminonitrophenols. In vitro studies have shown that up to 81% of DNP can be metabolized under optimal conditions, with 2-amino-4-nitrophenol being the predominant metabolite . The metabolic rates vary significantly between species, suggesting different susceptibilities to DNP's effects among humans and animals .

Therapeutic Potential

Cytotoxic Effects in Cancer Treatment

Recent studies have explored the potential of DNP in enhancing the cytotoxic effects of chemotherapeutic agents such as cisplatin and etoposide in prostate cancer cells. The combination treatment showed increased efficacy compared to chemotherapy alone, suggesting a potential role for DNP in cancer therapy .

Summary of Findings

| Aspect | Details |

|---|---|

| Mechanism | Uncouples oxidative phosphorylation leading to increased energy expenditure |

| Toxicity Symptoms | Hyperthermia, tachycardia, diaphoresis, tachypnea |

| Fatalities Reported | At least 62 deaths linked to DNP exposure |

| Metabolites Identified | 2-amino-4-nitrophenol (75%), 4-amino-2-nitrophenol (23%) |

| Potential Therapeutic Use | Enhances efficacy of chemotherapeutics in cancer treatment |

Propriétés

IUPAC Name |

1-ethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOKMOXAGMIZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060588 | |

| Record name | 2,4-Dinitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-54-8 | |

| Record name | 1-Ethoxy-2,4-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DINITROPHENETOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-2,4-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 2,4-dinitrophenetole and how does it compare to similar compounds like 2,4-dinitrophenol?

A: While 2,4-dinitrophenol is a well-known uncoupler of oxidative phosphorylation, hindering proton translocation across the mitochondrial membrane [], the mechanism for this compound and other dinitrophenyl ethers is less clear. Research suggests that these ethers retain uncoupling behavior but their toxicity may not be solely related to hydrolysis into the corresponding dinitrophenols []. Intriguingly, both dinitrophenyl ethers and other uncoupling agents exhibit significant absorbance in the infrared spectrum around 6000 cm-1, corresponding to an energy quantum similar to that of ATP, suggesting a potential alternative toxicity mechanism [].

Q2: How does the structure of this compound influence its reactivity in strongly basic conditions?

A: Studies on the reaction of this compound with aqueous sodium hydroxide revealed insights into its reactivity via an aromatic nucleophilic substitution (SN2) mechanism []. The reaction rate data, along with data from similar reactions with 1-chloro-2,4-dinitrobenzene and 2,4-dinitroanisole, were used to define a unique J_ acidity function. This function helps to quantify the basicity of concentrated sodium hydroxide solutions, providing a framework for understanding how the leaving group (ethoxy in the case of this compound) influences the reaction rate in these specific conditions.

Q3: Can you elaborate on the formation of Meisenheimer adducts with this compound and its implications?

A: this compound forms Meisenheimer adducts in ethanolic solutions of sodium or potassium ethoxide []. These adducts, characterized by the addition of an alkoxide ion to the aromatic ring, provide valuable insights into the acidity of these solutions. Spectrophotometric measurements of the equilibrium constant (Kapp) for adduct formation were used to define an acidity function (JE), analogous to the JM function for methanol. Notably, the formation of a 1:2 adduct at high base concentrations highlights the role of cation-specific ion-pairing effects in these reactions. Furthermore, studying this reaction in deuterated ethanol (EtOD) revealed a significant solvent isotope effect, suggesting that the ethoxide ion likely exists with three hydrogen-bonded solvent molecules.

Q4: What are the implications of using this compound and similar compounds in biological models, particularly regarding bile secretion?

A: Research indicates that this compound, alongside compounds like 2,4-dinitrophenol and 2,4-dinitronaphthol, can induce an increase in bile flow and elevate body temperature in anesthetized dogs []. Interestingly, while these compounds affect bile flow, their influence on the overall excretion of substances like bromsulphalein (BSP) is less predictable, with studies showing potential for slight reduction, increase, or no significant change. This underscores the complex interplay between these compounds and physiological processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.